molecular formula C22H32I3N3O11 B195386 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol CAS No. 19080-45-6

2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Cat. No. B195386
CAS RN: 19080-45-6
M. Wt: 895.2 g/mol
InChI Key: PIBRPEIQGVSVLG-WZTVWXICSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate and (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol are two compounds that have been extensively studied in scientific research. These compounds have shown great potential in various fields, including medicine, biochemistry, and pharmacology.

Scientific Research Applications

Synthesis and Chemical Transformations

  • Synthesis of Derivatives : The compound is used in the synthesis of various derivatives, such as 4′,6′-diacetamido-4′,6′-dideoxycellobiose hexa-acetate, which is derived from lactose. This process involves complex reactions including debenzoylation, catalytic reduction, and acetylation (Bhatt, Hough & Richardson, 1975).

Biochemical Studies

  • Metabolic Behavior Analysis : Studies on triiodobenzoic acid derivatives, closely related to 2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate, have been conducted to understand their metabolic behavior due to concerns about mutagenicity and cytotoxicity. These studies involve the use of iodine-131 labeled compounds and investigate drug retention and metabolic transformation in biological systems (Weiss et al., 1981).

Physical Properties Analysis

  • Density and Viscosity Measurements : Research into the physical properties of sugar alcohol aqueous solutions, including those containing (2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol, is significant. Such studies provide insights into the non-linear relationships between temperature, concentration, and the physical properties of these solutions (Zhu, Ma & Zhou, 2010).

Medicinal Chemistry and Drug Development

  • Potential Alzheimer's Disease Treatment : The development of compounds like N-Hydroxy-4-((5-(4-methoxybenzoyl)-1 H-indol-1-yl)methyl)benzamide, which exhibits inhibitory selectivity against histone deacetylase and shows promise in Alzheimer's disease treatment, involves complex synthetic pathways that may use derivatives of the specified chemicals. These compounds are studied for their potential to reduce phosphorylation and aggregation of tau proteins, key factors in Alzheimer's disease (Lee et al., 2018).

properties

CAS RN

19080-45-6

Product Name

2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

Molecular Formula

C22H32I3N3O11

Molecular Weight

895.2 g/mol

IUPAC Name

2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

InChI

InChI=1S/C15H15I3N2O6.C7H17NO5/c1-4-7(23)14(24)26-15(25)8-9(16)12(19-5(2)21)11(18)13(10(8)17)20-6(3)22;1-8-2-4(10)6(12)7(13)5(11)3-9/h7,23H,4H2,1-3H3,(H,19,21)(H,20,22);4-13H,2-3H2,1H3/t;4-,5+,6+,7+/m.0/s1

InChI Key

PIBRPEIQGVSVLG-WZTVWXICSA-N

Isomeric SMILES

CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNC[C@@H]([C@H]([C@@H]([C@@H](CO)O)O)O)O

SMILES

CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O

Canonical SMILES

CCC(C(=O)OC(=O)C1=C(C(=C(C(=C1I)NC(=O)C)I)NC(=O)C)I)O.CNCC(C(C(C(CO)O)O)O)O

Appearance

Solid

Purity

> 95%

quantity

Milligrams-Grams

synonyms

2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodo-benzoate, (2R,3R,4R,5S )-6-methylaminohexane-1,2,3,4,5-pentol

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Reactant of Route 2
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Reactant of Route 3
Reactant of Route 3
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Reactant of Route 4
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Reactant of Route 5
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol
Reactant of Route 6
2-hydroxybutanoyl 3,5-diacetamido-2,4,6-triiodobenzoate;(2R,3R,4R,5S)-6-(methylamino)hexane-1,2,3,4,5-pentol

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